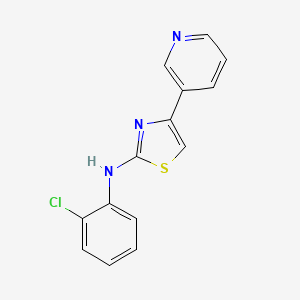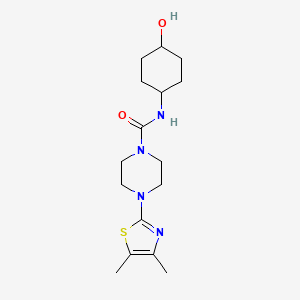![molecular formula C15H17NOS B6636734 2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
2-[(4-Phenylsulfanylphenyl)methylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Phenylsulfanylphenyl)methylamino]ethanol is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as PSEM, and it has been used in various studies due to its unique chemical properties. PSEM is a chiral compound, meaning that it exists in two different forms that are mirror images of each other. This characteristic makes PSEM an attractive molecule for scientific research, as it can have different effects depending on its spatial orientation.
Mécanisme D'action
The mechanism of action of PSEM is not fully understood. However, it has been shown to interact with various receptors in the body, including serotonin receptors and dopamine receptors. PSEM has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
PSEM has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PSEM has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, PSEM has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PSEM in lab experiments is its chiral nature, which allows for the study of enantioselective reactions. PSEM is also readily available and relatively easy to synthesize. However, one limitation of using PSEM is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving PSEM. One potential direction is the development of PSEM-based drugs for the treatment of various diseases. Another direction is the study of PSEM's interactions with various receptors in the body to better understand its mechanism of action. Additionally, the use of PSEM in enantioselective catalysis and chromatography is an area of ongoing research.
Méthodes De Synthèse
The synthesis of PSEM involves the reaction of 4-phenylsulfanylbenzaldehyde with 2-aminoethanol in the presence of a reducing agent. The reaction produces PSEM as a racemic mixture of two enantiomers. The enantiomers can be separated using chiral chromatography to obtain pure enantiomers.
Applications De Recherche Scientifique
PSEM has been used in various scientific studies due to its unique chemical properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PSEM has also been used as a chiral selector in enantioselective chromatography and as a ligand in asymmetric catalysis.
Propriétés
IUPAC Name |
2-[(4-phenylsulfanylphenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c17-11-10-16-12-13-6-8-15(9-7-13)18-14-4-2-1-3-5-14/h1-9,16-17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTABQAXCDYJUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Phenylsulfanylphenyl)methylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)






![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]-6-methylpyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636715.png)
![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)
![N-benzyl-6-[2-(1H-indol-3-yl)ethylamino]-N,2-dimethylpyrimidine-4-carboxamide](/img/structure/B6636727.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)
